Home > Products > Screening Compounds P1898 > Apelin-13 tritrifluoroacetate
Apelin-13 tritrifluoroacetate -

Apelin-13 tritrifluoroacetate

Catalog Number: EVT-12600056
CAS Number:
Molecular Formula: C75H114F9N23O22S
Molecular Weight: 1892.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Apelin-13 tritrifluoroacetate is a synthetic peptide derived from the apelin family, which plays a pivotal role in various physiological processes. The compound is notable for its interaction with the APJ receptor, a G protein-coupled receptor involved in cardiovascular regulation, fluid homeostasis, and metabolic processes. The apelin gene encodes several bioactive peptides, including apelin-36, apelin-17, and apelin-13, with apelin-13 being particularly significant due to its potent biological activity.

Source

Apelin-13 tritrifluoroacetate is synthesized through chemical methods and is commercially available from various suppliers, including Cayman Chemical and Sigma-Aldrich. The compound is typically supplied as a crystalline solid with a purity of at least 95% .

Classification

Apelin-13 tritrifluoroacetate falls under the category of peptide ligands. It is classified based on its structure as a non-canonical peptide and is recognized for its role as an endogenous ligand for the APJ receptor .

Synthesis Analysis

Methods

The synthesis of apelin-13 tritrifluoroacetate involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the peptide chain while controlling the sequence and purity of the final product.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids that are activated for coupling.
  2. Coupling Reactions: Each amino acid is added one at a time using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds.
  3. Cleavage and Deprotection: Once the full sequence is assembled, the peptide is cleaved from the resin and deprotected to yield apelin-13 tritrifluoroacetate.
  4. Purification: High-performance liquid chromatography (HPLC) is typically employed to purify the synthesized peptide .
Molecular Structure Analysis

Structure

The molecular formula of apelin-13 tritrifluoroacetate is C75H114F9N23O22SC_{75}H_{114}F_9N_{23}O_{22}S with a molecular weight of approximately 1,550.8 g/mol . The structure features a linear arrangement of amino acids with specific functional groups that contribute to its binding affinity and biological activity.

Data

  • Molecular Weight: 1,550.8 g/mol
  • Chemical Structure: The peptide consists of 13 amino acids with specific side chains that influence its interaction with the APJ receptor .
Chemical Reactions Analysis

Reactions

Apelin-13 tritrifluoroacetate participates in various biochemical reactions primarily through its interaction with the APJ receptor. Upon binding, it activates intracellular signaling pathways that regulate cardiovascular functions and metabolic processes.

Technical Details

  1. Binding Affinity: Apelin-13 has an effective concentration (EC50) value of 0.37 nM for activating the APJ receptor, indicating high potency compared to other isoforms like apelin-17 and apelin-36 .
  2. Signaling Pathways: Activation leads to G protein signaling cascades that modulate vascular tone and fluid balance in the body.
Mechanism of Action

Process

The mechanism of action of apelin-13 tritrifluoroacetate involves its binding to the APJ receptor, which triggers downstream signaling pathways:

  1. Receptor Activation: Binding initiates conformational changes in the receptor.
  2. G Protein Activation: This leads to activation of G proteins, specifically Gαi proteins.
  3. Physiological Effects: The resultant signaling influences various physiological responses such as vasodilation, increased cardiac output, and modulation of insulin sensitivity .

Data

Research indicates that apelin peptides can also impact inflammatory responses and have potential therapeutic applications in conditions like hypertension and heart failure.

Physical and Chemical Properties Analysis

Physical Properties

Apelin-13 tritrifluoroacetate appears as a crystalline solid at room temperature. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), with solubility values around 20 mg/ml in ethanol and 30 mg/ml in DMSO .

Chemical Properties

  1. Stability: The compound exhibits stability under proper storage conditions (typically at -20°C) for up to four years.
  2. Solubility: Aqueous solutions can be prepared but should not be stored for more than one day due to degradation risks .
Applications

Scientific Uses

Apelin-13 tritrifluoroacetate has several scientific applications:

  1. Cardiovascular Research: It serves as a tool for studying cardiovascular physiology and pathology.
  2. Metabolic Studies: Researchers investigate its role in metabolic disorders due to its effects on insulin sensitivity.
  3. Therapeutic Potential: Recent studies suggest potential applications in treating viral infections like COVID-19 by inhibiting viral entry into cells through interactions with ACE2 receptors .
  4. Drug Development: Modified analogs of apelin-13 are being explored for enhanced stability and efficacy in therapeutic contexts .
Molecular Pharmacology of Apelin-13 and APJ Receptor Interactions

Structural Determinants of Apelin-13 Binding to APJ

Apelin-13 (sequence: Pyr¹-Arg²-Pro³-Arg⁴-Leu⁵-Ser⁶-His⁷-Lys⁸-Gly⁹-Pro¹⁰-Met¹¹-Pro¹²-Phe¹³) adopts a random coil conformation in aqueous solution but exhibits structural order at its C-terminus upon interaction with the APJ receptor, a class A GPCR. Key structural features governing binding include:

  • C-terminal hydrophobic core: Phe¹³ and Met¹¹ form critical hydrophobic contacts with transmembrane helices (TM) 1, 2, 6, and 7 of APJ. Substitution of Phe¹³ with alanine reduces binding affinity >100-fold [5] [8].
  • Positive charge network: Arg² and Arg⁴ interact with acidic residues (Glu¹⁷⁰, Asp²⁸²) in APJ’s extracellular loops (ECLs), with mutation of Arg⁴ abolishing receptor activation [5] [9].
  • Conserved proline residues: Pro¹⁰ and Pro¹² enable a turn structure positioning Met¹¹ and Phe¹³ for receptor insertion [4] [8].

Table 1: Key Binding Domains of APJ for Apelin-13

APJ DomainResiduesInteraction with Apelin-13Functional Consequence
Extracellular Loop 2E168, D172Salt bridges with R², R⁴Stabilizes peptide docking
Transmembrane Helix 1F85, Y89Hydrophobic packing with P¹², F¹³Anchors C-terminus
Transmembrane Helix 7S³⁴⁸ (phosphorylation site)H-bond with H⁷Modulates β-arrestin recruitment
Sodium Binding PocketD9⁴⁹, N³⁰⁶Allosteric regulationAttenuates basal activity

Notably, residue R¹⁶⁸ in TM4 forms a pivotal ionic interaction with apelin-13’s C-terminal carboxylate. Mutation (R168H) eliminates both apelin-13 binding and G protein signaling [2] [6].

G Protein-Coupled Receptor (GPCR) Signaling Mechanisms

Apelin-13 binding induces conformational changes in APJ that activate heterotrimeric G proteins, primarily:

  • Gαi/o coupling: Inhibits adenylate cyclase, reducing intracellular cAMP. In cardiomyocytes, this mediates positive inotropy (EC₅₀ = 1.1 nM) [3] [6].
  • Gα₁₂/₁₃ activation: Triggers RhoGEF-Rho-ROCK signaling, inducing actin reorganization and endothelial cell migration [3] [4].
  • Calcium mobilization: Via Gβγ-PLCβ-IP₃ pathway, increasing cytosolic Ca²⁺ in vascular endothelial cells [3] [8].

Table 2: Primary Signaling Pathways Activated by Apelin-13/APJ

PathwayEffector MoleculesBiological OutputTissue/Cell Type
Gαi/cAMP↓ Adenylate cyclase, ↓ cAMPCardioprotection, Metabolic regulationCardiomyocytes, Adipocytes
Gαq/PLCβ↑ IP₃, ↑ DAG, ↑ Ca²⁺Vasoconstriction (endothelium-denuded vessels)Vascular smooth muscle
Gβγ/PI3K↑ Akt phosphorylationAngiogenesis, Cell survivalEndothelial cells
Gα₁₂/RhoA↑ RhoGEF, ↑ ROCKCytoskeletal remodelingPodocytes, Neurons

Additionally, apelin-13 stimulates ERK1/2 phosphorylation via both G protein-dependent (Ras-Raf-MEK) and -independent (β-arrestin-scaffolded) mechanisms [6] [8].

Biased Agonism: Differential Activation of Gαi vs. β-Arrestin Pathways

Apelin-13 exhibits balanced agonism at APJ, but specific modifications induce signaling bias:

  • Phosphorylation-driven bias: Serine 348 in APJ’s C-terminus is phosphorylated by GRKs upon apelin-13 binding. Mutation (S348A) abolishes β-arrestin recruitment and ERK activation without affecting Gαi signaling [6].
  • C-terminal modifications:
  • Nα-methyl-Phe¹³ ([Pyr¹]apelin-13-NMePhe¹³): Enhances Gαi potency (EC₅₀ = 0.4 nM) while reducing β-arrestin efficacy (Eₘₐₓ = 54%) [4].
  • Guanidino-Phe¹³ analog (SBL-AP-049): Increases plasma stability (t₁/₂ = 5.3 h vs. 0.5 h for native) and suppresses β-arrestin recruitment (Eₘₐₓ = 48%, EC₅₀ = 864 nM) [4].
  • Macrocyclization: C-terminal cyclic analogs (e.g., compound III) exhibit 300-fold bias for Gαi over β-arrestin pathways [4] [9].

Table 3: Biased Agonism Profiles of Apelin-13 Analogs

CompoundModificationGαi1 EC₅₀ (nM)β-Arrestin EC₅₀ (nM)Bias Factor (ΔΔlog(τ/Kₐ))
Apelin-13None1.1350 (reference)
SBL-AP-058Nα-Me-Phe¹³0.4275+1.52 (Gαi-biased)
SBL-AP-049Guanidino-Phe¹³0.9864+2.01 (Gαi-biased)
Compound IIIC-terminal macrocycle0.7210+1.87 (Gαi-biased)

Biased analogs prevent APJ internalization and desensitization, making them valuable for chronic cardiovascular diseases where β-arrestin drives hypertrophy [4] [6].

Allosteric Modulation via Sodium Ion Binding Pocket

The sodium pocket in APJ, located between TM1-TM2-TM7 and coordinated by D⁹⁴⁹, N³⁰⁶, and S³¹⁰, allosterically regulates apelin-13 binding:

  • Sodium binding: Na⁺ occupancy stabilizes an inactive receptor conformation, reducing apelin-13 affinity by 10-fold [4].
  • Positive charge targeting: Analog SBL-AP-049 incorporates a C-terminal arginine mimetic designed to engage the sodium pocket. This enhances Gαi bias by disrupting Na⁺-coordinating residues [4].
  • Small molecule synergism: The biased agonist CMF-019 binds deeper than apelin-13 within a lipophilic pocket near TM3/4/5, avoiding sodium site interactions and exhibiting minimal β-arrestin recruitment [2] [9].

Table 4: Orthosteric vs. Allosteric Binding Modes

FeatureApelin-13 (Orthosteric)CMF-019 (Allosteric)Sodium Ion
Binding SiteECL2/TM1/TM7TM3/4/5/6 pocketD⁹⁴⁹/N³⁰⁶/S³¹⁰
Key InteractionsR⁴-E168, F¹³-F85, R¹⁶⁸-F¹³-carboxylateF²⁵⁶, W²⁸⁰, Y³⁰⁹Ionic coordination
Effect on Sodium PocketDisplaces Na⁺ upon bindingNo direct interactionStabilizes inactive state
β-Arrestin RecruitmentStrong (Emax = 100%)Weak (Emax = 15%)N/A

These findings highlight the sodium pocket as a druggable site for developing G protein-biased APJ agonists resistant to desensitization.

Properties

Product Name

Apelin-13 tritrifluoroacetate

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(2,5-diamino-5-oxopentanoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C75H114F9N23O22S

Molecular Weight

1892.9 g/mol

InChI

InChI=1S/C69H111N23O16S.3C2HF3O2/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40;3*3-2(4,5)1(6)7/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79);3*(H,6,7)

InChI Key

OIRYKVAVPJKHCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.